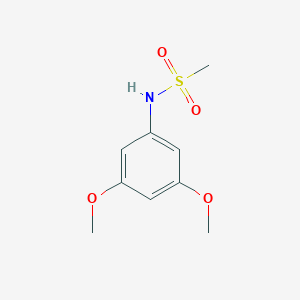

![molecular formula C18H15NO4S B229812 3-{[(4-Methylnaphthalen-1-yl)sulfonyl]amino}benzoic acid](/img/structure/B229812.png)

3-{[(4-Methylnaphthalen-1-yl)sulfonyl]amino}benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-{[(4-Methylnaphthalen-1-yl)sulfonyl]amino}benzoic acid, also known as MNBA, is a chemical compound that has been widely studied for its potential use in various scientific research applications. MNBA is a derivative of benzoic acid and is commonly used as a fluorescent probe for detecting protein-ligand interactions. In

Mecanismo De Acción

3-{[(4-Methylnaphthalen-1-yl)sulfonyl]amino}benzoic acid works by binding to proteins and other biomolecules, causing them to emit fluorescence when excited by light of a specific wavelength. The binding of 3-{[(4-Methylnaphthalen-1-yl)sulfonyl]amino}benzoic acid to proteins is thought to occur through a combination of hydrophobic and electrostatic interactions. The exact mechanism of action of 3-{[(4-Methylnaphthalen-1-yl)sulfonyl]amino}benzoic acid is still not fully understood and is the subject of ongoing research.

Biochemical and Physiological Effects:

3-{[(4-Methylnaphthalen-1-yl)sulfonyl]amino}benzoic acid is generally considered to be non-toxic and has not been shown to have any significant biochemical or physiological effects in vitro or in vivo. However, it is important to note that the effects of 3-{[(4-Methylnaphthalen-1-yl)sulfonyl]amino}benzoic acid may vary depending on the specific experimental conditions and the concentration of the compound used.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 3-{[(4-Methylnaphthalen-1-yl)sulfonyl]amino}benzoic acid is its high sensitivity and specificity for detecting protein-ligand interactions. It is also relatively easy to use and can be incorporated into a wide range of experimental protocols. However, 3-{[(4-Methylnaphthalen-1-yl)sulfonyl]amino}benzoic acid has some limitations, including its relatively high cost and the fact that it can be toxic in high concentrations. In addition, 3-{[(4-Methylnaphthalen-1-yl)sulfonyl]amino}benzoic acid may not be suitable for all experimental systems, and its use may need to be optimized for specific applications.

Direcciones Futuras

There are many potential future directions for research on 3-{[(4-Methylnaphthalen-1-yl)sulfonyl]amino}benzoic acid. One area of interest is the development of new and improved fluorescent probes for detecting protein-ligand interactions. Another area of research is the use of 3-{[(4-Methylnaphthalen-1-yl)sulfonyl]amino}benzoic acid as a tool for investigating the structure and function of enzymes and other proteins. Finally, 3-{[(4-Methylnaphthalen-1-yl)sulfonyl]amino}benzoic acid may have potential applications in drug discovery and development, particularly in the identification of new drug targets and the screening of potential drug candidates.

Métodos De Síntesis

The synthesis of 3-{[(4-Methylnaphthalen-1-yl)sulfonyl]amino}benzoic acid involves several steps, starting with the reaction of 4-methylnaphthalene with sulfuric acid to form 4-methylnaphthalene-1-sulfonic acid. The sulfonic acid is then converted to the corresponding sulfonyl chloride, which is reacted with 3-aminobenzoic acid to form 3-{[(4-Methylnaphthalen-1-yl)sulfonyl]amino}benzoic acid. The synthesis of 3-{[(4-Methylnaphthalen-1-yl)sulfonyl]amino}benzoic acid is a complex process that requires careful handling of hazardous chemicals and specialized equipment.

Aplicaciones Científicas De Investigación

3-{[(4-Methylnaphthalen-1-yl)sulfonyl]amino}benzoic acid has been widely used in scientific research as a fluorescent probe for detecting protein-ligand interactions. It has been shown to be highly sensitive and specific, making it a valuable tool for studying protein-ligand interactions in vitro and in vivo. 3-{[(4-Methylnaphthalen-1-yl)sulfonyl]amino}benzoic acid has also been used to study the binding of small molecules to DNA and RNA, as well as to investigate the structure and function of enzymes and other proteins.

Propiedades

Fórmula molecular |

C18H15NO4S |

|---|---|

Peso molecular |

341.4 g/mol |

Nombre IUPAC |

3-[(4-methylnaphthalen-1-yl)sulfonylamino]benzoic acid |

InChI |

InChI=1S/C18H15NO4S/c1-12-9-10-17(16-8-3-2-7-15(12)16)24(22,23)19-14-6-4-5-13(11-14)18(20)21/h2-11,19H,1H3,(H,20,21) |

Clave InChI |

MSGRCXQYCFUILC-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O |

SMILES canónico |

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline](/img/structure/B229729.png)

![2-Aminophenyl 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B229730.png)

![N-[(2,5-dibromophenyl)sulfonyl]phenylalanine](/img/structure/B229736.png)

![4-{[(4-Iodophenyl)sulfonyl]amino}butanoic acid](/img/structure/B229743.png)

![5-{[(4-Bromo-1-naphthyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229746.png)

![4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229747.png)

![1-[(4-Bromo-1-naphthyl)sulfonyl]proline](/img/structure/B229748.png)

homocysteine](/img/structure/B229749.png)

![2-Hydroxy-5-{[(4-methyl-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B229752.png)

![1-[(4-Methyl-1-naphthyl)sulfonyl]proline](/img/structure/B229754.png)

![N-[(4-methyl-1-naphthyl)sulfonyl]valine](/img/structure/B229757.png)